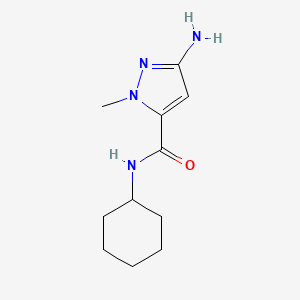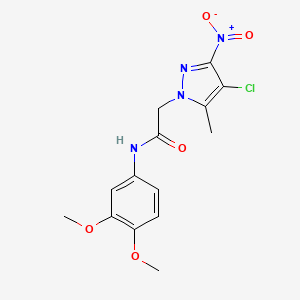
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H15ClN4O5 and its molecular weight is 354.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including compounds structurally related to the query chemical, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies focus on the effect of hydrogen bonding on self-assembly processes and explore the antioxidant activities of the compounds and their complexes. The antioxidant activity was determined in vitro using different assays, indicating that both the ligands and complexes exhibit significant antioxidant activity (Chkirate et al., 2019).
Antimicrobial Activity
In another study, coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline were synthesized and characterized. These complexes were then evaluated for their antibacterial activity against various strains of bacteria, showing outstanding results compared to chloramphenicol, a well-known antibiotic. This suggests potential applications of these complexes in developing new antibacterial agents (Chkirate et al., 2022).
Synthesis and Structural Studies
Several studies have focused on the synthesis, structural characterization, and analysis of acetamide derivatives, demonstrating different molecular conformations and hydrogen bonding patterns in crystalline states. These studies contribute to the understanding of the chemical and physical properties of acetamide derivatives, potentially guiding the design of materials with specific characteristics (Narayana et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of organic crystals, including acetamide structures, aim to understand their potential in photonic devices. By employing ab initio computational methods, these studies assess the materials' suitability for applications in optical switches, modulators, and solar energy conversion, highlighting the importance of such compounds in advanced technological applications (Castro et al., 2017).
Propriétés
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O5/c1-8-13(15)14(19(21)22)17-18(8)7-12(20)16-9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZDLLJZDRQUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328832 |
Source


|
| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353455-68-2 |
Source


|
| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
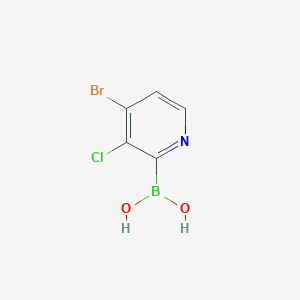
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)
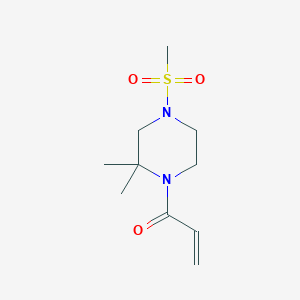
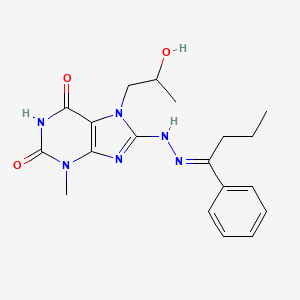
![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

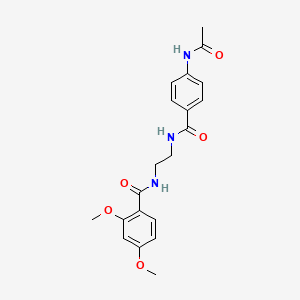
![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)


